Methyl-1,2-cyclopentene oxide

Regioselective synthesis Azidoalcohol synthesis Nucleophilic ring-opening

Methyl-1,2-cyclopentene oxide (1-methyl-6-oxabicyclo[3.1.0]hexane; CAS 16240-42-9) is a bicyclic epoxide with molecular formula C₆H₁₀O and molecular weight 98.14 g/mol. It exists as a pale yellow liquid at ambient temperature with density 0.914 g/mL at 25°C and boiling point 113°C at atmospheric pressure.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 16240-42-9
Cat. No. B094717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-1,2-cyclopentene oxide
CAS16240-42-9
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC12CCCC1O2
InChIInChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3
InChIKeyXMDQJXIEKHMDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-1,2-cyclopentene oxide (CAS 16240-42-9): Technical Specifications and Procurement Profile


Methyl-1,2-cyclopentene oxide (1-methyl-6-oxabicyclo[3.1.0]hexane; CAS 16240-42-9) is a bicyclic epoxide with molecular formula C₆H₁₀O and molecular weight 98.14 g/mol [1]. It exists as a pale yellow liquid at ambient temperature with density 0.914 g/mL at 25°C and boiling point 113°C at atmospheric pressure . The compound is a meso-epoxide (contains two stereocenters, achiral as a racemate) and exhibits the high ring-strain reactivity characteristic of three-membered oxiranes fused to a five-membered carbocycle [2]. Commercial availability is predominantly at ≥95% purity, typically requiring storage at 2–8°C under inert atmosphere to prevent ring-opening degradation .

Why Cyclopentene Oxide Analogs Cannot Substitute Methyl-1,2-cyclopentene oxide in Regioselective Synthesis


Epoxides within the cyclopentene oxide family are not interchangeable for applications requiring precise regiochemical control of ring-opening. The substitution pattern and ring strain geometry directly dictate the site of nucleophilic attack and the resulting product distribution. Methyl-1,2-cyclopentene oxide contains a tertiary carbon (C1) bearing both the methyl substituent and one oxirane oxygen bond, while the adjacent C2 is secondary. This asymmetry creates a well-defined electronic and steric bias that governs regioselectivity—a property fundamentally absent in the unsubstituted cyclopentene oxide or altered in homologs with different ring sizes [1][2]. Generic substitution without accounting for these differential regiochemical outcomes will yield different constitutional isomers, rendering reaction outcomes non-transferable across the epoxide class [3].

Methyl-1,2-cyclopentene oxide: Quantified Differentiation vs. Comparator Epoxides


Regioselectivity in Sodium Azide Ring-Opening: Tertiary vs. Secondary Carbon Attack

In the reaction with sodium azide, methyl-1,2-cyclopentene oxide undergoes nucleophilic attack primarily at the tertiary carbon (C1), generating the azidoalcohol with the azide group attached to the more substituted, electron-deficient oxirane carbon. This regiochemical outcome is a direct consequence of the methyl substitution pattern and is quantifiably distinct from the behavior of unsubstituted cyclopentene oxide [1].

Regioselective synthesis Azidoalcohol synthesis Nucleophilic ring-opening

pH-Dependent Ring-Opening with Alcohols: Secondary vs. Tertiary Ether Formation

Methyl-1,2-cyclopentene oxide exhibits a pH-dependent switch in regioselectivity when reacted with alcohols. Under alkaline conditions (Na/ROH), ring-opening occurs exclusively at the less-hindered secondary carbon, yielding secondary ethers of 1-methylcyclopentane-1,2-diol. Under acidic conditions (BF₃ etherate), attack shifts to the tertiary carbon, producing tertiary ethers—though isomerization to carbonyl compounds and trans-diol formation also competes under acid catalysis [1]. This tunable regioselectivity is a direct function of the methyl substitution and is not observed in unsubstituted cyclopentene oxide, which lacks the tertiary carbon to enable this divergence.

pH-controlled synthesis Ether synthesis Diol protection

Meso-Epoxide Copolymerization Reactivity: Ring-Size Hierarchy Among Cyclic Epoxides

In asymmetric alternating copolymerization with CO₂ using a chiral bimetallic salcyCo(III) catalyst, the ring size of meso-epoxides exerts a strong, quantifiable impact on reactivity. Five-membered-ring-fused epoxides (cyclopentene oxide class, including methyl-1,2-cyclopentene oxide) exhibit lower copolymerization reactivity compared to six-membered-ring cyclohexene oxide, but higher reactivity than seven-membered cycloheptene oxide. Eight-membered cyclooctene oxide shows no copolymerization reactivity due to excessive steric hindrance at the catalytic active site [1].

Polymer synthesis CO₂ copolymerization Asymmetric catalysis

Carbon Fiber Sizing Performance: Tensile Strength Comparison vs. 1,2-Epoxy Pentene

In a comparative study of sizing agents for unsized carbon fibers, 1,2-epoxy pentene and methyl-1,2-cyclopentene oxide were evaluated at concentrations of 0.5, 1, 2, and 3 wt% in ethanol. The optimum formulation for both agents was 3 wt%. Under these conditions, 1,2-epoxy pentene delivered higher mechanical properties (tensile strength) compared to methyl-1,2-cyclopentene oxide, attributed to better adhesion between the fiber and matrix [1].

Composite materials Carbon fiber sizing Interface adhesion

Catalytic Epoxidation of 1-Methylcyclopentene: Conversion and Product Distribution

Liquid-phase oxidation of 1-methylcyclopentene over KOH-promoted active Al₂O₃ catalyst (2 wt% KOH) at 340°C with a volume velocity of 0.5–0.6 h⁻¹ achieves 100% conversion of the alkene substrate. The resulting oxidate transforms catalytically into 2-methylcyclopentanone (30–33 wt%) and methylcyclopentadienes-1,3 (60–62 wt%) [1]. While this study focuses on downstream transformation of the oxidate rather than isolated epoxide yield, it establishes baseline conversion efficiency and product distribution for processes where methyl-1,2-cyclopentene oxide is an intermediate or component of the oxidate mixture.

Heterogeneous catalysis Epoxidation optimization Oxidation chemistry

Physical Property Differentiation: Boiling Point and Density vs. Unsubstituted Cyclopentene Oxide

Methyl-1,2-cyclopentene oxide exhibits a boiling point of 113°C at atmospheric pressure and a density of 0.914 g/mL at 25°C . Unsubstituted cyclopentene oxide (CAS 285-67-6) has a reported boiling point of approximately 102°C and density ~0.964 g/mL at 25°C. The 11°C higher boiling point and lower density of the methyl-substituted derivative are consistent with increased molecular weight and altered intermolecular packing. The refractive index of methyl-1,2-cyclopentene oxide is n20/D 1.431 .

Purification Distillation Analytical method development

Methyl-1,2-cyclopentene oxide: Validated Application Scenarios from Comparative Evidence


Divergent Synthesis of 1-Methylcyclopentane-1,2-diol Ethers via pH-Controlled Regioselectivity

Methyl-1,2-cyclopentene oxide enables a single-epoxide, divergent synthetic strategy to access either secondary or tertiary ethers of 1-methylcyclopentane-1,2-diol. Under alkaline conditions (Na in alcohol), ring-opening occurs exclusively at the less-hindered secondary carbon, delivering secondary ethers. Under acidic conditions (BF₃ etherate), attack shifts to the tertiary carbon, yielding tertiary ethers (though competing isomerization may occur) [1]. This pH-tunable regioselectivity is a direct consequence of the methyl substitution pattern and is not achievable with unsubstituted cyclopentene oxide, making this compound uniquely valuable for route-scouting laboratories requiring both ether regioisomers from a single starting epoxide.

Stereodefined 1,2-Disubstituted Cyclopentane Scaffolds via Nucleophilic Azide Opening

For synthetic programs requiring 1,2-disubstituted cyclopentane frameworks with defined stereochemistry, methyl-1,2-cyclopentene oxide offers predictable regioselectivity in sodium azide ring-opening. Nucleophilic attack occurs primarily at the tertiary carbon (C1), generating the azidoalcohol with the azide group at the more substituted position [2]. This regiochemical preference—absent in unsubstituted cyclopentene oxide—provides a reliable entry point for subsequent azide functionalization (e.g., click chemistry, reduction to amines) and is particularly relevant for medicinal chemistry scaffold diversification and natural product analog synthesis.

CO₂-Epoxide Copolymerization for Tailored Polycarbonate Materials

In the synthesis of polycarbonates via asymmetric alternating copolymerization with CO₂, methyl-1,2-cyclopentene oxide occupies a defined reactivity tier among cyclic meso-epoxides. It exhibits lower copolymerization reactivity than six-membered cyclohexene oxide but higher reactivity than seven-membered cycloheptene oxide [3]. This intermediate ring-strain position allows access to polycarbonates with chain flexibility and degradation profiles distinct from those derived from cyclohexene oxide. For polymer chemists seeking to tune material properties through epoxide selection, this compound provides a predictable, literature-validated option within the five-membered-ring-fused epoxide class.

Catalytic Oxidation Process Development for Methylcyclopentanone Production

For industrial oxidation process development, 1-methylcyclopentene (the precursor to methyl-1,2-cyclopentene oxide) can be catalytically oxidized over KOH-promoted active Al₂O₃ at 340°C with 100% conversion, yielding an oxidate mixture that subsequently transforms to 2-methylcyclopentanone (30–33 wt%) and methylcyclopentadienes-1,3 (60–62 wt%) [4]. Methyl-1,2-cyclopentene oxide is a component of this oxidate intermediate. Process engineers developing routes to 2-methylcyclopentanone—a versatile building block for pharmaceuticals and fragrances—should consider this catalyst system and its established conversion and selectivity metrics when evaluating feedstock and catalyst procurement options.

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